1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole
Overview
Description
1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole is a complex organic compound that features a tetrazole ring, a triazole ring, and a chlorophenyl group
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole typically involves multiple steps, including the formation of the tetrazole and triazole rings, followed by their coupling with the chlorophenyl group. Common synthetic routes include:
Formation of Tetrazole Ring: This can be achieved through the reaction of hydrazoic acid with nitriles under acidic conditions.
Formation of Triazole Ring: The triazole ring is often synthesized via the cyclization of hydrazines with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the tetrazole and triazole rings with the chlorophenyl group using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions.
Industrial production methods may involve continuous-flow synthesis to enhance yield and efficiency while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .
Scientific Research Applications
1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infections and other diseases.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the modulation of cellular processes .
Comparison with Similar Compounds
1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-3-pentanol: This compound also features a triazole ring and a chlorophenyl group but differs in its overall structure and properties.
4-chloro-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol: Another compound with a triazole ring and chlorophenyl group, used in different applications.
3-methyl-1,2,4-triazole: A simpler triazole derivative with distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN7S/c11-7-1-3-8(4-2-7)18-9(14-16-17-18)5-19-10-12-6-13-15-10/h1-4,6H,5H2,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAMCIFNTPIJCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CSC3=NC=NN3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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